Apotropicamide

Descripción general

Descripción

Apotropicamide is a synthetic organic compound primarily used in ophthalmology. It is known for its ability to dilate the pupil (mydriasis) and paralyze the ciliary muscle (cycloplegia), which makes it useful for eye examinations and certain surgical procedures. The chemical formula for this compound is C17H20N2O2, and it is classified as an antimuscarinic agent.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Apotropicamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of N-ethyl-2-phenyl-N-(4-pyridinylmethyl)propanamide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or dichloromethane. The temperature is maintained at a moderate level to ensure the stability of the intermediate compounds.

Catalysts and Reagents: Common reagents include ethylamine, pyridine derivatives, and acylating agents. Catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in a controlled environment.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to remove impurities.

Quality Control: The final product undergoes rigorous quality control tests to ensure it meets pharmaceutical standards.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be modified using various nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Ethanol, dichloromethane, water.

Major Products Formed:

Oxidation Products: Oxidized derivatives of the phenyl ring or the pyridine ring.

Reduction Products: Reduced forms of the amide group or the pyridine ring.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Apotropicamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying antimuscarinic agents.

Biology: Employed in studies involving neurotransmitter pathways and receptor binding.

Medicine: Widely used in ophthalmology for diagnostic procedures and surgeries. It is also studied for its potential therapeutic effects in treating certain eye conditions.

Industry: Utilized in the production of pharmaceuticals and as a standard in quality control laboratories.

Mecanismo De Acción

Apotropicamide exerts its effects by blocking the muscarinic acetylcholine receptors in the eye. This inhibition prevents the binding of acetylcholine, a neurotransmitter responsible for muscle contraction. As a result, the muscles in the iris and ciliary body relax, leading to pupil dilation and paralysis of the ciliary muscle. This mechanism is crucial for facilitating detailed eye examinations and certain surgical procedures.

Comparación Con Compuestos Similares

Tropicamide: Another antimuscarinic agent used for similar purposes in ophthalmology.

Cyclopentolate: Used for pupil dilation and cycloplegia, but with a longer duration of action compared to Apotropicamide.

Atropine: A more potent antimuscarinic agent with a broader range of applications, including treatment of bradycardia and as an antidote for certain types of poisoning.

Uniqueness of this compound:

Duration of Action: this compound has a relatively short duration of action, making it suitable for procedures that require temporary pupil dilation.

Specificity: It has a high specificity for muscarinic receptors in the eye, reducing the likelihood of systemic side effects.

Safety Profile: Generally well-tolerated with minimal adverse effects, making it a preferred choice for routine eye examinations.

Actividad Biológica

Apotropicamide is a synthetic compound belonging to the amide class, which has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

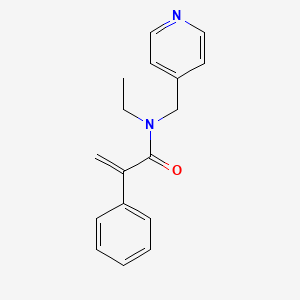

This compound is characterized by its amide functional group, which is known to influence its interaction with biological targets. The specific chemical structure can be represented as follows:

This structure allows this compound to engage in various molecular interactions, contributing to its biological effects.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing multiple pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy appears to be dose-dependent, with higher concentrations leading to increased inhibition of bacterial growth.

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, potentially through the suppression of nuclear factor kappa B (NF-κB) signaling.

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which may contribute to its protective effects against oxidative stress in cellular models.

The mechanisms underlying the biological activities of this compound are still being elucidated. Key pathways include:

- Inhibition of Enzymatic Activity : this compound may inhibit specific enzymes involved in inflammation and microbial metabolism, leading to its antimicrobial and anti-inflammatory effects.

- Modulation of Cell Signaling Pathways : The compound's ability to influence cell signaling pathways such as NF-κB and mitogen-activated protein kinases (MAPKs) suggests a multifaceted approach to its biological activity.

Case Studies and Research Findings

Several case studies have explored the effects of this compound in different contexts:

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) observed:

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 75 -

Anti-inflammatory Mechanism Exploration :

- In vitro experiments demonstrated that this compound reduced lipopolysaccharide (LPS)-induced TNF-alpha production in macrophages by approximately 40%, indicating potential as an anti-inflammatory agent.

-

Oxidative Stress Protection Study :

- A cellular model exposed to oxidative stress showed that treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels, suggesting its role as an antioxidant.

Propiedades

IUPAC Name |

N-ethyl-2-phenyl-N-(pyridin-4-ylmethyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-3-19(13-15-9-11-18-12-10-15)17(20)14(2)16-7-5-4-6-8-16/h4-12H,2-3,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVSQYAVWGMIRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=NC=C1)C(=O)C(=C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205944 | |

| Record name | Apotropicamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57322-50-6 | |

| Record name | Apotropicamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057322506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apotropicamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APOTROPICAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KTO379T5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.